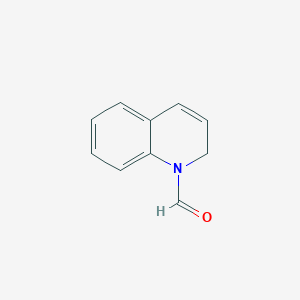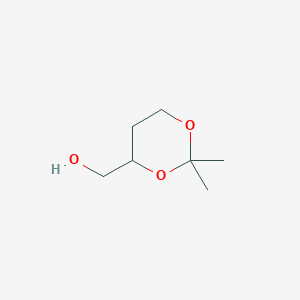
2-Cyclopropylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylisoindoline is a heterocyclic compound that features a cyclopropyl group attached to an isoindoline structure. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylisoindoline can be achieved through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This domino reaction leads to the formation of N-benzyl-1,3-dihydroisoindole, which can undergo further transformations to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroisoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroisoindolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropylisoindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylisoindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as selective serotonin uptake inhibitors, affecting neurotransmitter levels in the brain . Others may inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline: The parent compound of 2-Cyclopropylisoindoline, known for its wide range of biological activities.
Isoindoline-1,3-dione: A related compound with applications in pharmaceuticals and materials science.
Cyclopropylamine: A simpler compound containing a cyclopropyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the isoindoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its derivatives can exhibit a wide range of activities, from antiviral to anticancer, highlighting its versatility and potential in various fields.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H13N/c1-2-4-10-8-12(11-5-6-11)7-9(10)3-1/h1-4,11H,5-8H2 |
Clave InChI |
XMZMBSSVHCEAEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


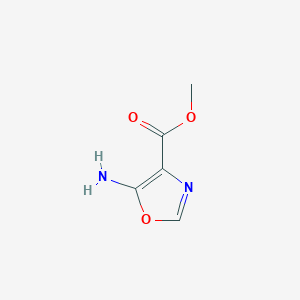

![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
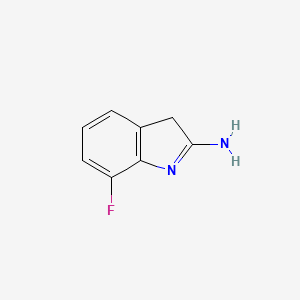


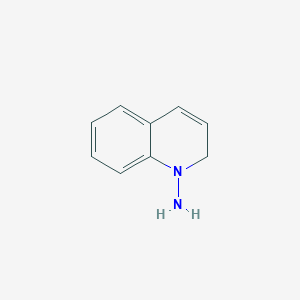

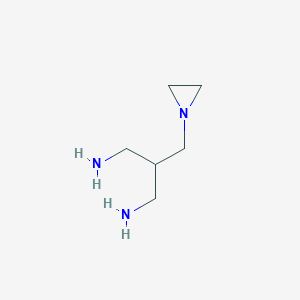

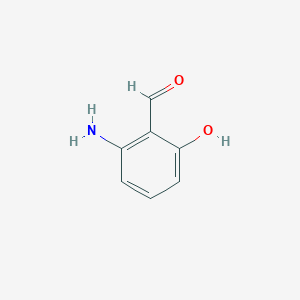
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
